molecular formula C9H10D3NO2.HCl B1165220 (R/S)-Phenylephrine-d3 HCl

(R/S)-Phenylephrine-d3 HCl

Cat. No.: B1165220
M. Wt: 206.68
Attention: For research use only. Not for human or veterinary use.
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Description

(R/S)-Phenylephrine-d3 HCl is a racemic mixture of deuterium-labeled phenylephrine, a synthetic adrenergic agonist. This compound serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies. Its molecular formula is C₉H₁₀D₃NO₂·HCl, with a molecular weight of 206.69 g/mol . The deuteration at three hydrogen positions (typically the methyl group or aromatic ring) minimizes isotopic interference, enabling precise quantification of non-deuterated phenylephrine in biological matrices .

Properties

Molecular Formula

C9H10D3NO2.HCl

Molecular Weight

206.68

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
(R/S)-Phenylephrine-d3 HCl C₉H₁₀D₃NO₂·HCl 206.69 61-76-7 (unlabeled) LC-MS internal standard
(S)-Phenylephrine-d3 HCl C₉H₁₀D₃NO₂·HCl 206.69 1217858-50-8 Active enantiomer quantification
Phenylephrine HCl C₉H₁₃NO₂·HCl 203.67 61-76-7 Pharmacological agent
Phenylephrine-d3 (Methyl-d3) C₉H₁₀D₃NO₂·HCl 206.69 1217705-88-8 Methyl-specific metabolism
Phenylephrine Glucuronide C₁₅H₂₁NO₈ 343.33 NA Phase II metabolite analysis

Stability and Regulatory Considerations

  • Purity : Deuterated compounds typically achieve >98% HPLC purity, with a 5-year re-test period for isotopic stability .
  • Regulatory Compliance: Non-deuterated phenylephrine HCl meets USP<232> and ICH Q3D guidelines for elemental impurities (e.g., Pb < 0.5 ppm) .
  • Storage : Deuterated analogs are stable at -20°C, with shipping via FedEx International Priority to ensure integrity .

Q & A

Basic Question: What analytical methods are recommended for quantifying (R/S)-Phenylephrine-d3 HCl and distinguishing it from non-deuterated analogs?

Methodological Answer:

  • Chromatographic Separation : Use reversed-phase HPLC or UPLC with a C18 column and mobile phases optimized for polar amines (e.g., acetonitrile/water with 0.1% formic acid). Deuterated compounds exhibit slight retention time shifts compared to non-deuterated forms due to isotopic effects .
  • Mass Spectrometry : Employ LC-MS/MS with multiple reaction monitoring (MRM) to differentiate isotopic peaks. For example, monitor transitions such as m/z 180 → 107 (non-deuterated phenylephrine) and m/z 183 → 110 (deuterated form) .
  • Validation : Follow USP <467> and ICH Q3C guidelines for residual solvent analysis and impurity profiling, ensuring limits of detection (LOD) ≤ 0.1% for non-deuterated contaminants .

Advanced Question: How can researchers resolve contradictions in α1-adrenergic receptor binding data between deuterated and non-deuterated phenylephrine?

Methodological Answer:

  • Experimental Design :
    • Receptor Subtype Selectivity : Compare binding affinities (pKi) across α1A, α1B, and α1D subtypes using radioligand displacement assays. For example, (R)-Phenylephrine-d3 HCl shows pKi values of 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A), which may differ slightly from non-deuterated forms due to isotopic steric effects .
    • Functional Assays : Conduct calcium flux or cAMP inhibition assays to validate agonism potency. Normalize data to internal controls (e.g., non-deuterated phenylephrine) to isolate isotopic impacts .
  • Data Contradiction Analysis :
    • If discrepancies arise, verify deuterium incorporation purity (>99%) via <sup>1</sup>H-NMR or LC-HRMS to rule out incomplete labeling .
    • Account for batch-to-batch variability by cross-referencing COA (Certificate of Analysis) data, including elemental impurities (e.g., Pb ≤ 5 ppm) and residual solvents (e.g., methanol ≤ 3000 ppm) .

Basic Question: What synthetic strategies are employed to ensure high isotopic purity in this compound?

Methodological Answer:

  • Deuterium Incorporation :
    • Use deuterated methyl iodide (CD3I) in the reductive amination step of 3-hydroxyphenylacetone to introduce deuterium at the methylamino group .
    • Purify intermediates via recrystallization in deuterated solvents (e.g., D2O) to minimize proton exchange .
  • Quality Control :
    • Confirm isotopic enrichment (>98% D3) using high-resolution mass spectrometry (HRMS) and quantify residual protiated forms via <sup>2</sup>H-NMR .
    • Monitor byproducts like Phenylephrine Impurity C (1-(3-hydroxyphenyl)-2-(methylamino)ethanone HCl) using USP reference standards .

Advanced Question: How can metabolic stability studies of this compound be optimized for in vitro models?

Methodological Answer:

  • Experimental Workflow :
    • Hepatocyte Incubations : Use cryopreserved human hepatocytes (1 × 10<sup>6</sup> cells/mL) with deuterated compound (10 µM) in Krebs-Henseleit buffer. Terminate reactions at 0, 15, 30, and 60 minutes .
    • Metabolite Identification : Apply LC-HRMS to detect deuterated glucuronides (e.g., Phenylephrine-d3 Glucuronide, m/z 356.15) and compare with non-deuterated analogs to assess isotopic effects on conjugation kinetics .
  • Data Interpretation :
    • Calculate half-life (t1/2) using nonlinear regression. If deuterated forms show prolonged t1/2, attribute this to kinetic isotope effects (KIE) in cytochrome P450-mediated oxidation .

Basic Question: What USP/ICH guidelines apply to the stability testing of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at 0.1 M HCl/NaOH (40°C, 72 hours) and monitor degradation products (e.g., Phenylephrine Impurity E) via HPLC-UV .
    • Oxidative Stress : Expose to 3% H2O2 (25°C, 24 hours) and quantify peroxide-induced epoxides .
  • Compliance :
    • Adhere to USP <232>/<233> for elemental impurities (e.g., As ≤ 1.5 ppm) and ICH Q1A(R2) for stability protocol design .

Advanced Question: How can researchers validate the enantiomeric purity of (R)- vs. (S)-Phenylephrine-d3 HCl in pharmacokinetic studies?

Methodological Answer:

  • Chiral Separation :
    • Use a Chiralpak AD-H column with hexane/isopropanol (80:20, 0.1% diethylamine) to resolve enantiomers. Retention times: (R)-form ≈ 12.3 min, (S)-form ≈ 14.7 min .
  • In Vivo Correlation :
    • Administer racemic (R/S)-Phenylephrine-d3 HCl to animal models and collect plasma samples. Quantify enantiomer ratios via LC-MS/MS to assess stereoselective clearance .

Basic Question: What are the critical parameters for ensuring batch-to-batch consistency in this compound synthesis?

Methodological Answer:

  • Key Parameters :
    • Deuterium Source Purity : Ensure CD3I ≥ 99.5% isotopic purity to avoid protiated byproducts .
    • Reaction Temperature : Maintain ≤ 25°C during reductive amination to prevent racemization .
  • Documentation :
    • Cross-validate COA data (e.g., residual solvents, chiral purity) against in-house QC protocols and USP reference standards .

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